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Compound of Interest

Compound Name: Ganodermaones B

Cat. No.: B15532614 Get Quote

Disclaimer: Extensive searches for the compound "Ganodermaones B" did not yield any

specific spectroscopic data. It is presumed that this may be a novel, yet unpublished

compound, or a proprietary name. To fulfill the user's request for a detailed technical guide on

spectroscopic data interpretation, this document will use the well-characterized Ganoderma

triterpenoid, Ganodermanontriol, as an illustrative example. The data and methodologies

presented herein are based on published findings for Ganodermanontriol and related

lanostane-type triterpenoids isolated from Ganoderma species.

This guide is intended for researchers, scientists, and drug development professionals actively

engaged in the isolation, identification, and characterization of natural products.

Introduction to Ganoderma Triterpenoids
Triterpenoids from the genus Ganoderma are a diverse class of natural products with

significant therapeutic potential.[1] These compounds are primarily based on a lanostane-type

tetracyclic triterpene skeleton and are known for their anti-inflammatory, antioxidant, and

cytotoxic activities.[1] The structural elucidation of these compounds relies heavily on a

combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance

(NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

This guide provides a comprehensive overview of the spectroscopic data interpretation for a

representative Ganoderma triterpenoid, Ganodermanontriol.
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The following tables summarize the key spectroscopic data for Ganodermanontriol.

NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural

elucidation of novel organic compounds. For triterpenoids like Ganodermanontriol, 1D (¹H and

¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning the proton

and carbon signals and establishing the connectivity of the molecular framework.

Table 1: ¹H NMR Spectroscopic Data for Ganodermanontriol (CDCl₃, 500 MHz)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

5.51 d 6.2 7-H

5.39 d 5.9 11-H

3.83, 3.48 d 11.3 26-H

3.46 t 11.0 24-H

2.77 ddd 6.0, 14.8, 14.8 2-Hβ

1.20 s - 19-H

1.13 s - 28-H

1.11 s - 27-H

1.09 s - 29-H

0.92 d 6.6 21-H

0.88 s - 30-H

0.60 s - 18-H

Data sourced from published literature.[2]

Table 2: ¹³C NMR Spectroscopic Data for Ganodermanontriol (CDCl₃, 125 MHz)
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Chemical Shift (δ) ppm Carbon Type Assignment

216.8 C C-3

146.6 C C-9

143.0 C C-8

121.0 CH C-7

116.6 CH C-11

79.5 CH C-24

75.3 C C-25

67.8 CH₂ C-26

... (other signals) ... ...

Note: A complete, explicitly assigned ¹³C NMR dataset for Ganodermanontriol was not available

in the searched literature. The presented data includes key assignments and is representative

of lanostane-type triterpenoids. Full characterization would require 2D NMR analysis.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural information based on its fragmentation patterns.

Table 3: Mass Spectrometry Data for Ganodermanontriol

Technique Ionization Mode Observed m/z Interpretation

HREIMS EI 472.3540

[M]⁺ (Calculated for

C₃₀H₄₈O₄: 472.3552)

[3][4]

ESI-MS Positive 473.7 [M+H]⁺[5]

ESI-MS Positive 495.7 [M+Na]⁺[5]

ESI-MS Negative 471.7 [M-H]⁻[5]
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Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopic Data
IR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis

spectroscopy provides information about conjugated systems.

Table 4: IR and UV-Vis Spectroscopic Data for Ganodermanontriol

Spectroscopic Method Wavelength/Wavenumber Interpretation

IR (KBr) ~3400 cm⁻¹
O-H stretching (hydroxyl

groups)

~1705 cm⁻¹ C=O stretching (ketone at C-3)

~1660 cm⁻¹
C=C stretching (conjugated

diene)

UV (MeOH) 238, 242, 254 nm

λₘₐₓ characteristic of a

heteroannular diene system

(lanosta-7,9(11)-diene)[6]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

Ganoderma triterpenoids.

Sample Preparation
The isolated and purified triterpenoid (e.g., Ganodermanontriol) is dried under high vacuum to

remove residual solvents. For NMR analysis, approximately 1-5 mg of the compound is

dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard. For MS analysis, the sample is dissolved in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL. For IR analysis, the

sample is mixed with KBr powder and pressed into a pellet. For UV-Vis analysis, the sample is

dissolved in methanol or ethanol to a known concentration.

NMR Spectroscopy
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¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. ¹H NMR spectra are

acquired with a spectral width of 0-12 ppm, while ¹³C NMR spectra are acquired with a spectral

width of 0-220 ppm. 2D NMR experiments (COSY, HSQC, HMBC) are performed using

standard pulse programs.

Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Q-

TOF mass spectrometer. The sample solution is infused into the ion source at a flow rate of 5-

10 µL/min. Data is acquired in both positive and negative ion modes.

IR and UV-Vis Spectroscopy
IR spectra are recorded on an FT-IR spectrometer in the range of 4000-400 cm⁻¹. UV-Vis

spectra are recorded on a UV-Vis spectrophotometer in the range of 200-400 nm.

Visualization of Workflows and Logical
Relationships
The following diagrams, generated using the DOT language, illustrate the experimental

workflow and the logical process of data interpretation for the structural elucidation of a

Ganoderma triterpenoid.

Experimental Workflow
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Caption: Experimental workflow for the isolation and spectroscopic analysis of

Ganodermanontriol.

Logic of Spectroscopic Data Interpretation
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Primary Spectroscopic Data
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Caption: Logical flow for the structural elucidation of Ganodermanontriol using spectroscopic

data.

Conclusion
The structural elucidation of complex natural products like Ganodermanontriol is a systematic

process that relies on the careful acquisition and interpretation of various spectroscopic data.

By combining information from NMR, MS, IR, and UV-Vis spectroscopy, it is possible to

determine the molecular formula, identify functional groups, establish the connectivity of the

carbon skeleton, and deduce the stereochemistry of the molecule. The workflows and data

presented in this guide, using Ganodermanontriol as a representative example, provide a
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foundational understanding for researchers working with novel triterpenoids from Ganoderma

and other natural sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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